ONC206

Vue d'ensemble

Description

ONC206 est un dérivé de l'imipridone et un antagoniste sélectif des récepteurs de la dopamine D2. Il s'agit d'un analogue de l'ONC201, qui est actuellement en cours d'investigation dans des essais cliniques pour divers cancers. This compound a montré une puissance nanomolaire et est étudié pour son potentiel dans le traitement du cancer de l'endomètre séreux et d'autres tumeurs malignes .

Méthodes De Préparation

La synthèse de l'ONC206 implique la préparation de dérivés de l'imipridone. Les voies de synthèse spécifiques et les conditions de réaction pour this compound ne sont pas largement publiées, mais il est connu que le composé est préparé par une série de réactions chimiques impliquant l'imipridone comme structure de base . Les méthodes de production industrielles impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

ONC206 subit plusieurs types de réactions chimiques, notamment:

Réduction: Les réactions de réduction spécifiques impliquant this compound n'ont pas été détaillées dans la littérature.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les inducteurs de stress oxydatif comme la N-acétylcystéine (NAC), qui peuvent moduler l'efficacité de l'this compound . Les principaux produits formés à partir de ces réactions comprennent la caspase-3 clivée et la caspase-9, qui sont des marqueurs de l'apoptose .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment:

Chimie: En tant que composé chimique, this compound est étudié pour sa structure et sa réactivité uniques.

Médecine: Le composé est étudié pour son potentiel à traiter des cancers tels que le cancer de l'endomètre séreux, les tumeurs cérébrales et d'autres tumeurs malignes

Mécanisme d'action

This compound exerce ses effets par plusieurs mécanismes:

Antagonisme du récepteur de la dopamine D2: This compound agit comme un antagoniste sélectif du récepteur de la dopamine D2, perturbant la signalisation du récepteur.

Activation de la réponse au stress intégrée: Le composé induit la réponse au stress intégrée, conduisant à une production accrue de ROS et à l'apoptose.

Cibles moléculaires: This compound cible des protéines telles que la caspase-3 clivée et la caspase-9, qui sont impliquées dans la voie apoptotique.

Applications De Recherche Scientifique

ONC206 has a wide range of scientific research applications, including:

Chemistry: As a chemical compound, this compound is studied for its unique structure and reactivity.

Biology: This compound is used to study cellular stress responses and apoptosis in various cancer cell lines.

Medicine: The compound is being investigated for its potential to treat cancers such as serous endometrial cancer, brain tumors, and other malignancies

Mécanisme D'action

ONC206 exerts its effects through several mechanisms:

Dopamine Receptor D2 Antagonism: This compound acts as a selective antagonist of the dopamine receptor D2, disrupting receptor signaling.

Integrated Stress Response Activation: The compound induces the integrated stress response, leading to increased ROS production and apoptosis.

Molecular Targets: This compound targets proteins such as cleaved caspase-3 and caspase-9, which are involved in the apoptotic pathway.

Comparaison Avec Des Composés Similaires

ONC206 est comparé à d'autres dérivés de l'imipridone, notamment:

ONC201: this compound est un analogue de l'ONC201 et partage une structure de base similaire de l'imipridone.

La particularité d'this compound réside dans sa puissance supérieure et son profil d'expression génique distinct par rapport à ONC201 .

Activité Biologique

ONC206 is an investigational compound belonging to the imipridone class, known for its potential therapeutic effects against various cancers. It primarily acts as a dopamine receptor D2 (DRD2) antagonist and a ClpP agonist , demonstrating significant biological activity in preclinical studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different cancer types, and ongoing clinical trials.

Dopamine Receptor D2 Antagonism

This compound exhibits enhanced non-competitive antagonism of DRD2 compared to its predecessor, ONC201. This antagonism leads to the disruption of DRD2 homodimers, which is crucial for its anti-tumor effects. The inhibition of DRD2 signaling pathways contributes to decreased tumor cell proliferation and survival .

ClpP Activation

The compound also activates mitochondrial caseinolytic protease P (ClpP), which is involved in the regulation of mitochondrial function and apoptosis. Activation of ClpP enhances the pro-apoptotic signaling pathways, thereby promoting cancer cell death .

Integrated Stress Response (ISR)

This compound induces ISR, a cellular response to stress that can lead to apoptosis in cancer cells. This activation is associated with increased production of reactive oxygen species (ROS) and reduced mitochondrial membrane potential, which are indicators of cellular stress and potential cell death pathways .

Efficacy Against Endometrial Cancer

In studies involving endometrial cancer (EC) cell lines, this compound demonstrated significant anti-proliferative effects with IC50 values ranging from 0.21 to 0.32 µM , outperforming ONC201 (IC50 values of 2.14 to 3.53 µM ) . Treatment with this compound resulted in:

- Cell Cycle Arrest : Induction of G1 phase arrest was observed, with an increase from 36% in control cells to 57% in treated cells.

- Apoptosis Induction : Increased levels of cleaved caspase-3 and caspase-9 were noted, indicating activation of apoptotic pathways .

- Tumor Growth Inhibition : In vivo studies showed a reduction in tumor size and weight in both obese and lean mice models after four weeks of treatment .

Activity Against Gliomas

This compound has shown promise in treating gliomas, particularly diffuse midline gliomas. A Phase I clinical trial is currently evaluating its safety and efficacy in patients with newly diagnosed tumors . The drug's ability to penetrate the blood-brain barrier and target central nervous system tumors makes it a candidate for further exploration.

Comparative Potency

In vitro studies have established that this compound has superior potency compared to ONC201 across various cancer types including glioblastoma, melanoma, and colorectal cancer. It has been shown to effectively suppress oxidative phosphorylation and regulate apoptosis mediators more efficiently than ONC201 .

Ongoing Clinical Trials

- Phase I Trial for Gliomas : This trial assesses the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in patients with diffuse midline gliomas (NCT04732065). Objectives include evaluating clinical responses and correlating serum circulating tumor DNA with clinical outcomes .

- First-in-Human Study : A dose escalation study is exploring the safety profile of this compound in adult patients with recurrent primary CNS tumors (NCT04541082). This study aims to establish a safe dosage range while monitoring efficacy markers .

Summary of Findings from Preclinical Studies

| Study Type | Cancer Type | IC50 (µM) | Key Findings |

|---|---|---|---|

| Preclinical | Endometrial Cancer | 0.21 - 0.32 | Induces G1 arrest, apoptosis via caspases |

| Preclinical | Glioblastoma | N/A | Enhanced anti-tumor activity, penetrates BBB |

| Clinical Trial | Diffuse Midline Glioma | N/A | Assessing safety and efficacy in humans |

Propriétés

IUPAC Name |

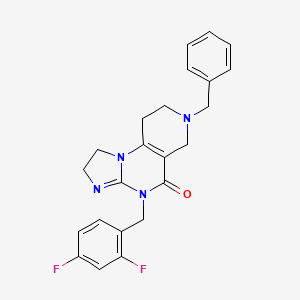

11-benzyl-7-[(2,4-difluorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N4O/c24-18-7-6-17(20(25)12-18)14-29-22(30)19-15-27(13-16-4-2-1-3-5-16)10-8-21(19)28-11-9-26-23(28)29/h1-7,12H,8-11,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMGVSSHWMTJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=C(C=C(C=C4)F)F)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638178-87-6 | |

| Record name | ONC-206 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638178876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONC-206 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW6LM47PNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.